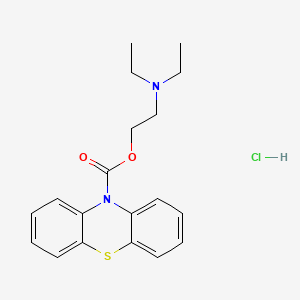
10H-PHENOTHIAZINE-10-CARBOXYLIC ACID, 2-(DIETHYLAMINO)ETHYL ESTER, HYDROCHLORIDE (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Diethylaminoethyl phenothiazine-N-carboxylate hydrochloride: is a chemical compound with the molecular formula C19H23ClN2O2S and a molecular weight of 378.9 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-PHENOTHIAZINE-10-CARBOXYLIC ACID, 2-(DIETHYLAMINO)ETHYL ESTER, HYDROCHLORIDE (1:1) involves the esterification of phenothiazine-10-carboxylic acid with diethylaminoethanol. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of 10H-PHENOTHIAZINE-10-CARBOXYLIC ACID, 2-(DIETHYLAMINO)ETHYL ESTER, HYDROCHLORIDE (1:1) is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the esterification process .
化学反応の分析
Types of Reactions
Beta-Diethylaminoethyl phenothiazine-N-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as alkyl halides or amines; reactions are usually conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted phenothiazine derivatives
科学的研究の応用
Beta-Diethylaminoethyl phenothiazine-N-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phenothiazine derivatives.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including its use as an antipsychotic and anti-inflammatory agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 10H-PHENOTHIAZINE-10-CARBOXYLIC ACID, 2-(DIETHYLAMINO)ETHYL ESTER, HYDROCHLORIDE (1:1) involves its interaction with specific molecular targets and pathways. The compound is known to bind to dopamine receptors in the brain, thereby modulating neurotransmitter activity. This interaction is believed to underlie its potential antipsychotic effects. Additionally, the compound may inhibit certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties .
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Thioridazine: A phenothiazine derivative with antipsychotic and sedative effects.
Uniqueness
Beta-Diethylaminoethyl phenothiazine-N-carboxylate hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike other phenothiazine derivatives, this compound exhibits a unique combination of antipsychotic and anti-inflammatory effects, making it a valuable candidate for further research and development .
特性
CAS番号 |
298-51-1 |
|---|---|
分子式 |
C19H23ClN2O2S |
分子量 |
378.9 g/mol |
IUPAC名 |
2-(diethylamino)ethyl phenothiazine-10-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H22N2O2S.ClH/c1-3-20(4-2)13-14-23-19(22)21-15-9-5-7-11-17(15)24-18-12-8-6-10-16(18)21;/h5-12H,3-4,13-14H2,1-2H3;1H |
InChIキー |
FOQGDCBIMVXYSR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
正規SMILES |
CCN(CC)CCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Key on ui other cas no. |
298-51-1 |
関連するCAS |
82-00-8 (Parent) |
同義語 |
transergan transergan monohydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















